Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name of Fortunellin-6''-β-D-glucopyranoside is 7-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one . This nomenclature reflects its acacetin core (a flavone with a 4'-methoxy group) and the tripartite glycosylation at the 7-hydroxy position.
The molecular formula is C₃₄H₄₂O₁₉ , corresponding to a molecular weight of 754.7 g/mol . The structure comprises:
- An acacetin aglycone (C₁₆H₁₂O₅), featuring a 5-hydroxy-4-oxo-chromen-2-yl group substituted with a 4-methoxyphenyl moiety.
- A trisaccharide chain (C₁₈H₃₀O₁₄) attached via β-D-glucosidic bonds, including a rhamnose (6-deoxy-α-L-mannopyranose) and two glucose units.
| Feature | Description |
|---|---|
| Core structure | Acacetin (5,7-dihydroxy-4'-methoxyflavone) |
| Glycosylation | 7-O-linked trisaccharide: β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside |
| Molecular weight | 754.7 g/mol |
| CAS Registry | 1218774-64-1 |
This configuration contrasts with simpler acacetin glycosides, such as tilianin (acacetin-7-glucoside, C₂₂H₂₂O₁₀), which lacks the branched rhamnosyl-glucosyl extension.
Glycosidic Linkage Configuration and Stereochemical Analysis
The glycosidic linkages in Fortunellin-6''-β-D-glucopyranoside are critical to its structural identity. The trisaccharide chain consists of:
- A β-D-glucopyranose unit (Glc I) linked to the acacetin aglycone via the 7-hydroxy group.
- An α-L-rhamnopyranose (Rha) attached to Glc I at the 2''-O position.
- A second β-D-glucopyranose (Glc II) connected to Glc I at the 6''-O position.
The stereochemistry of these linkages is defined by:
- Glc I : C1 (β-anomeric configuration, S/R descriptors: 2S,3R,4S,5S,6R).
- Rha : C1 (α-anomeric configuration, 2S,3R,4R,5R,6S).
- Glc II : C1 (β-anomeric configuration, 2R,3R,4S,5S,6R).
The SMILES notation further clarifies the spatial arrangement:
OC[C@H]1O[C@@H](OC[C@H]2O[C@@H](Oc3cc(O)c4c(c3)oc(cc4=O)c3ccc(cc3)OC)[C@@H]([C@H]([C@@H]2O)O)O[C@@H]2O[C@@H](C)[C@@H]([C@H]([C@H]2O)O)O)[C@@H]([C@H]([C@@H]1O)O)O.
Key stereochemical features include:
- The 1→2 linkage between Glc I and Rha, which introduces steric hindrance due to axial-equatorial bonding.
- The 1→6 linkage between Glc I and Glc II, allowing greater flexibility in the trisaccharide chain.
Comparative Structural Analysis with Related Acacetin Glycosides
Fortunellin-6''-β-D-glucopyranoside belongs to a family of acacetin derivatives distinguished by their glycosylation patterns. A comparative analysis reveals the following:
Structural distinctions :
- Branching : Fortunellin-6''-β-D-glucopyranoside’s 6''-O-glucosyl extension is absent in fortunnellin and tilianin.
- Sugar composition : Unlike acacetin 7-rutinoside (rhamnose + glucose), this compound includes a third glucose unit.
- Molecular weight : At 754.7 g/mol, it is nearly double the mass of tilianin (446.4 g/mol), underscoring the impact of glycosylation on physicochemical properties.
Properties
Molecular Formula |
C34H42O19 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C34H42O19/c1-12-23(38)26(41)30(45)33(48-12)53-31-28(43)25(40)21(11-47-32-29(44)27(42)24(39)20(10-35)51-32)52-34(31)49-15-7-16(36)22-17(37)9-18(50-19(22)8-15)13-3-5-14(46-2)6-4-13/h3-9,12,20-21,23-36,38-45H,10-11H2,1-2H3/t12-,20+,21+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32+,33-,34+/m0/s1 |
InChI Key |
DASCYQMWLOATBI-IWBPDURUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fortunellin-6’'-beta-D-glucopyranoside typically involves the glycosylation of acacetin. The process includes the following steps:
Glycosylation Reaction: Acacetin is reacted with a glycosyl donor in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Fortunellin-6’'-beta-D-glucopyranoside involves the extraction and isolation from natural sources, primarily the fruits of Fortunella japonica. The process includes:
Extraction: The fruits are subjected to solvent extraction using solvents like ethanol or methanol.
Isolation: The extract is then subjected to chromatographic separation to isolate the desired compound.
Purification: Further purification is achieved using techniques like HPLC to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Fortunellin-6’'-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The glycosidic bonds in the compound can undergo substitution reactions in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives of acacetin.
Reduction: Formation of reduced derivatives of acacetin.
Substitution: Formation of substituted glycosides.
Scientific Research Applications
Fortunellin-6’'-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.
Biology: Studied for its potential anti-inflammatory and antioxidant activities, which can be useful in understanding cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of Fortunellin-6’'-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Aglycone Variability :
- Fortunellin uses acacetin , whereas analogues like isoscutellarein derivatives (e.g., in ) feature hydroxylated or methylated flavones (e.g., 3'-hydroxy-4'-O-methylisoscutellarein) .
- Acacetin’s 4'-methoxy group enhances lipophilicity compared to hydroxylated aglycones like luteolin .
Glycosylation Complexity: Fortunellin’s dual rhamnosyl-glucosyl substitution is rare among flavonoid glycosides. In contrast, acacetin-7-O-glucoside lacks additional sugar branching . Malonyl or acetyl esters (e.g., acacetin-7-O-β-D-(6''-O-malonyl)glucoside) increase molecular weight and alter solubility .
Biological Activity: Enzyme Inhibition: Acacetin-7-O-β-D-(3'-acetyl)glucopyranoside shows mixed-type xanthine oxidase inhibition (IC₅₀ ~10 µM) , while Fortunellin’s bioactivity remains understudied. Antioxidant Potential: Simpler glycosides (e.g., acacetin-7-O-glucoside) dominate in antioxidant assays due to higher bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
